molecular formula C9H15N3OS B12117494 Propanamide, 3-(propylamino)-N-2-thiazolyl- CAS No. 748707-64-4

Propanamide, 3-(propylamino)-N-2-thiazolyl-

Katalognummer: B12117494
CAS-Nummer: 748707-64-4
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: WTQOHRZSYYPTDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 3-(propylamino)-N-2-thiazolyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a thiazole ring, which is further substituted with a propylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 3-(propylamino)-N-2-thiazolyl- typically involves the reaction of propanoic acid with thiazole derivatives under specific conditions. One common method involves the condensation reaction between propanoic acid and a thiazole derivative in the presence of a dehydrating agent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of propanamide, 3-(propylamino)-N-2-thiazolyl- can be achieved through a continuous process involving the reaction of propanoic acid with ammonium hydroxide and thiazole derivatives. The reaction mixture is heated gradually in a reactor equipped with rectifying columns to extract liquid solutions continuously. The final product is obtained through processes such as reduced pressure distillation, recrystallization, filtering, and drying .

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, 3-(propylamino)-N-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Propanamide, 3-(propylamino)-N-2-thiazolyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of propanamide, 3-(propylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanamide: A simpler amide with a similar backbone but lacking the thiazole ring.

    Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.

    Propylamino Compounds: Compounds with a propylamino group attached to different backbones.

Uniqueness

Propanamide, 3-(propylamino)-N-2-thiazolyl- is unique due to the combination of the propanamide group, thiazole ring, and propylamino substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs .

Eigenschaften

CAS-Nummer

748707-64-4

Molekularformel

C9H15N3OS

Molekulargewicht

213.30 g/mol

IUPAC-Name

3-(propylamino)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C9H15N3OS/c1-2-4-10-5-3-8(13)12-9-11-6-7-14-9/h6-7,10H,2-5H2,1H3,(H,11,12,13)

InChI-Schlüssel

WTQOHRZSYYPTDI-UHFFFAOYSA-N

Kanonische SMILES

CCCNCCC(=O)NC1=NC=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.